N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a carboxamide-linked 2-ethylphenyl moiety at position 2. This compound shares structural homology with protease inhibitors targeting Trypanosoma cruzi, as pyridazinone derivatives are known for their role in disrupting proteasome activity in parasitic infections . The methoxy group at position 4 may influence electronic effects on the pyridazinone ring, modulating reactivity and stability.
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-3-13-6-4-5-7-16(13)22-20(26)19-17(27-2)12-18(25)24(23-19)15-10-8-14(21)9-11-15/h4-12H,3H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSAOVBIYBXMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 1001944-52-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18FN3O3
- Molecular Weight : 367.3736 g/mol
- SMILES Notation : COc1cc(=O)n(nc1C(=O)Nc1ccccc1CC)c1ccc(cc1)F
Pharmacological Profile
Research has indicated that this compound exhibits a range of biological activities, particularly in the realm of cancer treatment and enzyme inhibition.
Antitumor Activity
One study highlighted the effectiveness of related compounds in inhibiting Met kinase activity, which is crucial in cancer cell proliferation. Substituted derivatives demonstrated substantial tumor stasis in xenograft models, suggesting that this compound may have similar potential due to structural similarities .
The compound acts as a selective inhibitor for specific kinases involved in tumor growth. The presence of the fluorine atom and the methoxy group enhances its binding affinity to target enzymes, potentially increasing its efficacy against various cancer types.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its analogs:
- In Vivo Efficacy : A study reported that an analog of this compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This emphasizes the compound's potential for therapeutic application in oncology.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyridazine ring significantly affect both potency and selectivity against target kinases. For instance, substituents at the 3-position improved enzyme potency, while those at the 4-position enhanced solubility .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : High-yield syntheses (e.g., 90% for Compound 9) often involve straightforward coupling reactions under mild conditions, whereas stereochemical complexity (e.g., trans-methoxycyclobutyl in Compound 20) reduces yields (55%) .
Dihydropyridine Analogues
Table 2: Dihydropyridine Derivatives with Carboxamide Substituents
Key Observations :
- The dihydropyridine core in AZ331 and AZ257 allows for greater conformational flexibility, which may enhance interaction with flat binding pockets .
- Substituent Diversity: The target compound’s 4-fluorophenyl and ethylphenyl groups contrast with AZ331’s furyl and cyano groups, suggesting divergent pharmacological targets (e.g., antiparasitic vs. calcium channel modulation).
Notes
Comparisons are based on structural analogs and inferred structure-activity relationships (SAR).
Excluded Compounds: Fentanyl analogs listed in (e.g., para-fluorofentanyl) were excluded due to structural dissimilarity (piperidinyl core vs. pyridazinone) .
Synthetic Trends: Pyridazinone derivatives generally exhibit moderate-to-high synthetic yields (22–90%), with steric and electronic factors influencing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
